Tnik-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

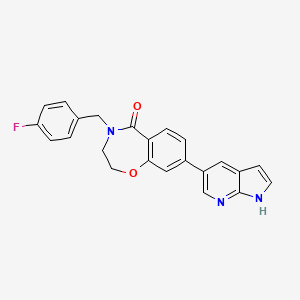

Molecular Formula |

C23H18FN3O2 |

|---|---|

Molecular Weight |

387.4 g/mol |

IUPAC Name |

4-[(4-fluorophenyl)methyl]-8-(1H-pyrrolo[2,3-b]pyridin-5-yl)-2,3-dihydro-1,4-benzoxazepin-5-one |

InChI |

InChI=1S/C23H18FN3O2/c24-19-4-1-15(2-5-19)14-27-9-10-29-21-12-16(3-6-20(21)23(27)28)18-11-17-7-8-25-22(17)26-13-18/h1-8,11-13H,9-10,14H2,(H,25,26) |

InChI Key |

UVLOISNMRLZTPF-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C=CC(=C2)C3=CN=C4C(=C3)C=CN4)C(=O)N1CC5=CC=C(C=C5)F |

Origin of Product |

United States |

Foundational & Exploratory

Tnik-IN-3: A Comprehensive Technical Guide on its Discovery and Development

This document provides an in-depth technical overview of Tnik-IN-3, a potent and selective inhibitor of the Traf2- and Nck-interacting protein kinase (TNIK). It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its discovery, mechanism of action, preclinical data, and the experimental protocols used for its evaluation.

Discovery and Rationale

This compound, also identified as compound 21k, emerged from a discovery program focused on developing novel inhibitors of TNIK.[1][2] TNIK is a serine/threonine kinase that plays a crucial role as an activator in the Wnt signaling pathway.[3][4] Aberrant Wnt signaling is a key driver in the pathogenesis of various cancers, particularly colorectal cancer, making TNIK a compelling therapeutic target.[3][5][6] The inhibition of TNIK is hypothesized to block the downstream signaling cascade that promotes cancer cell proliferation and survival.[3][7] this compound belongs to a class of 3,4-Dihydrobenzo[f][1][8]oxazepin-5[2H]-one derivatives.[2][9]

Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of TNIK.[3] TNIK is a critical component of the TCF4/β-catenin transcriptional complex, where it phosphorylates TCF4, a necessary step for the transcription of Wnt target genes.[2][4][6] By binding to the ATP-binding site of TNIK, this compound prevents this phosphorylation event, thereby suppressing the expression of genes crucial for cancer cell growth and proliferation, such as AXIN2 and c-Myc.[1][3] This targeted inhibition of the Wnt pathway represents a promising strategy for cancers with mutations in upstream components like APC.[6][7]

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its inhibitory activity against various kinases and its anti-proliferative effects on cancer cell lines.

Table 1: Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (µM) |

| TNIK | 0.026 |

| Flt4 | 0.030 |

| Flt1 | 0.191 |

| DRAK1 | 0.411 |

| Aurora-A | 0.517 |

| GCK | 3.657 |

| MLK3 | 4.552 |

| Data sourced from MedchemExpress and TargetMol.[1][10] |

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |

| HCT116 | Colorectal Cancer | 4.26 | 3 days |

| DLD-1 | Colorectal Cancer | 8.00 | 3 days |

| Data sourced from MedchemExpress and TargetMol.[1][10] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound.

4.1 Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of protein kinases.

-

Methodology: A radiometric or fluorescence-based kinase assay is typically employed. Recombinant human TNIK enzyme is incubated with a specific substrate (e.g., a peptide) and ATP (radiolabeled or modified for detection). This compound is added at various concentrations. The kinase activity is measured by quantifying the amount of phosphorylated substrate. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

4.2 Cell Viability Assay

-

Objective: To assess the cytotoxic or cytostatic effects of this compound on cancer cells.

-

Cell Lines: HCT116 and DLD-1 (human colorectal carcinoma).[1]

-

Methodology:

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The following day, cells are treated with a serial dilution of this compound (e.g., 0.1-100 µM) or vehicle control (DMSO).[1]

-

After a specified incubation period (e.g., 3 days), a viability reagent such as MTT, MTS, or a reagent measuring ATP content (e.g., CellTiter-Glo) is added to each well.[1]

-

The absorbance or luminescence is measured using a plate reader.

-

Results are normalized to the vehicle-treated control, and the IC50 is calculated.

-

4.3 Western Blot Analysis

-

Objective: To determine the effect of this compound on the expression levels of Wnt pathway proteins.

-

Cell Line: HCT116.[1]

-

Methodology:

-

HCT116 cells are treated with various concentrations of this compound (e.g., 5-40 µM) for a specified time (e.g., 48 hours).[1]

-

Cells are lysed, and total protein is quantified using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against LRP5, LRP6, AXIN2, c-Myc, and a loading control (e.g., β-actin or GAPDH).[1]

-

After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Preclinical Development and In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in a preclinical mouse model of colorectal cancer.[1]

-

Animal Model: Six-week-old female NOD-SCID mice were used.[10]

-

Xenograft Model: HCT116 human colorectal cancer cells were injected subcutaneously to establish tumors.[10]

-

Dosing Regimen: this compound was administered orally (p.o.) at doses of 100-150 mg/kg, twice daily, for 18 days.[1][10]

-

Results: this compound demonstrated a dose-dependent inhibition of tumor growth.[1] The 150 mg/kg dose resulted in significant tumor suppression.[1]

-

Safety and Tolerability: Importantly, no obvious signs of toxicity, such as weight loss or other side effects, were observed during the treatment period.[1][10] These findings highlight the oral bioavailability and in vivo efficacy of this compound, supporting its potential for further clinical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structural Insight into TNIK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]

- 4. TNIK - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Fragment growth-based discovery of novel TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Supplier | CAS 2754265-25-1 | AOBIOUS [aobious.com]

- 10. This compound | Wnt/beta-catenin | TargetMol [targetmol.com]

Tnik-IN-3: A Novel Kinase Inhibitor Targeting the Wnt Signaling Pathway in Colorectal Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Colorectal cancer (CRC) remains a significant global health challenge, with a high mortality rate in metastatic stages.[1][2] The aberrant activation of the Wnt/β-catenin signaling pathway is a critical driver in the majority of colorectal cancers, making it a prime target for therapeutic intervention.[3][4] Traf2- and Nck-interacting kinase (TNIK) has emerged as a crucial downstream regulator of this pathway, essential for the proliferation and survival of CRC cells.[4][5][6] This technical guide provides a comprehensive overview of Tnik-IN-3, a potent and selective inhibitor of TNIK, and its role in colorectal cancer progression. We will delve into its mechanism of action, present key preclinical data, detail relevant experimental protocols, and visualize the underlying biological pathways and experimental workflows.

Introduction: The Role of TNIK in Colorectal Cancer

TNIK is a serine/threonine kinase that functions as a key component of the T-cell factor 4 (TCF4)/β-catenin transcriptional complex, the final effector of the canonical Wnt signaling pathway.[1][2][5] In over 90% of colorectal cancers, mutations in genes such as Adenomatous Polyposis Coli (APC) lead to the constitutive activation of this pathway.[3][4] TNIK phosphorylates TCF4, a necessary step for the transcription of Wnt target genes that drive cell proliferation, survival, and stemness.[1][2] Consequently, inhibiting TNIK presents a promising strategy to suppress Wnt-driven tumorigenesis in CRC, even in cases with upstream APC mutations.[2][5] High TNIK expression in primary tumors has also been associated with distant recurrence in stage II and III CRC patients, highlighting its clinical relevance as a prognostic biomarker.[7][8]

This compound: A Potent and Selective TNIK Inhibitor

This compound is a potent, selective, and orally active small molecule inhibitor of TNIK.[9] Preclinical studies have demonstrated its efficacy in suppressing the growth and progression of colorectal cancer cells.

Kinase Inhibitory Profile

This compound exhibits high potency against TNIK with a half-maximal inhibitory concentration (IC50) in the nanomolar range. Its selectivity profile has been characterized against a panel of other kinases.

| Kinase Target | IC50 (µM) |

| TNIK | 0.026 |

| Flt4 | 0.030 |

| Flt1 | 0.191 |

| DRAK1 | 0.411 |

| Aurora-A | 0.517 |

| GCK | 3.657 |

| MLK3 | 4.552 |

| Data sourced from MedchemExpress.[9] |

In Vitro Efficacy in Colorectal Cancer Cell Lines

This compound has been shown to inhibit the viability and proliferation of human colorectal cancer cell lines, HCT116 and DLD-1, in a dose-dependent manner.

| Cell Line | IC50 (µM) for Cell Viability (3-day treatment) |

| HCT116 | 4.26 |

| DLD-1 | 8.00 |

| Data sourced from MedchemExpress.[9] |

Furthermore, this compound has demonstrated inhibitory effects on other critical aspects of cancer progression in vitro:

-

Colony Formation: Dose-dependently inhibits the colony formation of HCT116 and DLD-1 cells at concentrations ranging from 2.5 to 40 µM over 10 days.[9]

-

Cell Migration: Inhibits the migration of HCT116 and DLD-1 cells at concentrations between 5 and 20 µM over 48 hours.[9]

In Vivo Efficacy in a Colorectal Cancer Xenograft Model

Oral administration of this compound has been shown to inhibit tumor growth in a dose-dependent manner in a colorectal cancer xenograft model.

| Dosage | Treatment Duration | Outcome |

| 100-150 mg/kg (p.o. twice daily) | 18 days | Significant tumor growth inhibition at 150 mg/kg. |

| No significant weight loss or other side effects were observed. Data sourced from MedchemExpress.[9] |

Mechanism of Action: Targeting the Wnt Signaling Pathway

This compound exerts its anti-cancer effects primarily through the inhibition of the Wnt/β-catenin signaling pathway. By inhibiting TNIK, this compound prevents the phosphorylation of TCF4, leading to the downregulation of Wnt target genes.

Impact on Wnt Pathway Components

Treatment of HCT116 cells with this compound (5-40 µM for 48 hours) leads to a dose-dependent inhibition of the expression of:

-

LRP5 and LRP6 proteins: Co-receptors involved in the initiation of the Wnt signaling cascade.[9]

-

AXIN2 and c-Myc: Key downstream target genes of the Wnt pathway that promote cell proliferation.[9]

Signaling Pathway Diagram

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of Wnt Signaling in Colon Cancer Cells via an Oral Drug that Facilitates TNIK Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. TNIK inhibitor OBD9 | TNIK inhibitor | Probechem Biochemicals [probechem.com]

- 6. TNIK inhibition abrogates colorectal cancer stemness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

Tnik-IN-3: A Deep Dive into its Impact on Gene Expression and Cellular Function

For Immediate Release

This technical guide provides a comprehensive overview of Tnik-IN-3, a potent and selective inhibitor of Traf2- and Nck-interacting protein kinase (TNIK). TNIK is a critical regulator in the Wnt signaling pathway, which is frequently dysregulated in various cancers, most notably colorectal cancer.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and experimental applications of this compound and its analogs.

Core Mechanism of Action: Inhibition of the Wnt Signaling Pathway

This compound exerts its effects by directly inhibiting the kinase activity of TNIK.[1] TNIK is a serine/threonine kinase that plays a pivotal role in the canonical Wnt signaling pathway by phosphorylating T-cell factor 4 (TCF4), a key transcription factor.[2] This phosphorylation event is essential for the recruitment of co-activators and the subsequent transcription of Wnt target genes that drive cell proliferation and survival.[2] By inhibiting TNIK, this compound effectively blocks this phosphorylation step, leading to the downregulation of Wnt target gene expression and a subsequent reduction in cancer cell growth and proliferation.[1][2]

Quantitative Analysis of this compound Activity

The inhibitory effects of this compound and its analogs, such as NCB-0846, have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Compound | Target | IC50 (µM) | Cell Line | Reference |

| This compound | TNIK | 0.026 | - | [1] |

| This compound | Flt4 | 0.030 | - | [1] |

| This compound | Flt1 | 0.191 | - | [1] |

| This compound | DRAK1 | 0.411 | - | [1] |

| This compound | Aurora-A | 0.517 | - | [1] |

| This compound | GCK | 3.657 | - | [1] |

| This compound | MLK3 | 4.552 | - | [1] |

| NCB-0846 | TNIK | 0.021 | - | [3] |

| Compound | Assay | Cell Line | IC50 (µM) | Treatment Duration | Reference |

| This compound | Cell Viability (MTT) | HCT116 | 4.26 | 3 days | [1] |

| This compound | Cell Viability (MTT) | DLD-1 | 8.00 | 3 days | [1] |

| NCB-0846 | Cell Viability (ATP production) | HCT116 | - | 72 hours | [3] |

| Compound | Assay | Cell Line | Concentration (µM) | Effect | Reference |

| This compound | Colony Formation | HCT116, DLD-1 | 2.5 - 40 | Dose-dependent inhibition | [1] |

| NCB-0846 | Colony Formation (Soft Agar) | HCT116 | - | ~20-fold more potent than control | [1] |

| This compound | Cell Migration | HCT116, DLD-1 | 5 - 20 | Inhibition of migration | [1] |

| Compound | Gene/Protein | Cell Line | Concentration (µM) | Treatment Duration | Effect | Reference |

| This compound | LRP5, LRP6 (protein) | HCT116 | 5 - 40 | 48 hours | Dose-dependent inhibition | [1] |

| This compound | AXIN2, c-Myc (protein) | HCT116 | 5 - 40 | 48 hours | Dose-dependent inhibition | [1] |

| NCB-0846 | AXIN2, CCND1, MYC (mRNA) | HCT116 | - | 24 hours | Downregulation | [1] |

| NCB-0846 | AXIN2, c-MYC (protein) | HCT116, DLD-1 | - | 48 hours | Downregulation | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative data tables.

Cell Culture

-

Cell Lines: Human colorectal carcinoma cell lines HCT116 and DLD-1 were utilized.

-

Culture Medium: Cells were maintained in McCoy's 5A medium (for HCT116) or RPMI-1640 medium (for DLD-1) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells were cultured in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis

-

Cell Lysis: Cells were treated with this compound or vehicle (DMSO) for the indicated times and concentrations. After treatment, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane was incubated with primary antibodies against TNIK, LRP5, LRP6, AXIN2, c-Myc, and β-actin overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR)

-

RNA Extraction and cDNA Synthesis: Total RNA was extracted from treated and untreated cells using an RNeasy Mini Kit, and cDNA was synthesized using a PrimeScript RT kit.

-

qPCR Reaction: qPCR was performed using a TB Green Premix Ex Taq on a real-time PCR system.

-

Gene Expression Analysis: The relative mRNA expression levels of target genes (e.g., AXIN2, MYC) were normalized to the internal control GAPDH and calculated using the 2-ΔΔCt method.[2]

Cell Viability (MTT) Assay

-

Cell Seeding: HCT116 or DLD-1 cells were seeded in 96-well plates at a density of 5 x 103 cells per well.

-

Treatment: After 24 hours, cells were treated with various concentrations of this compound (0.1-100 µM) for 3 days.[1]

-

MTT Addition: MTT reagent (5 mg/mL) was added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The formazan crystals were dissolved in DMSO.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

Colony Formation Assay

-

Soft Agar Assay: A base layer of 0.5% agar in culture medium was prepared in 6-well plates. Cells (1.5 x 104) were suspended in 0.33% agar in culture medium and layered on top of the base layer. The top layer was covered with culture medium containing this compound or vehicle, with the medium being replaced every three days. Colonies were stained with crystal violet and counted after a designated incubation period.[1]

-

Sphere Formation Assay: Single cells were plated in 96-well ultra-low attachment plates at a density of 1, 10, or 100 cells per well in serum-free DMEM/F12 medium supplemented with B27, EGF, and bFGF. Cells were treated with this compound or vehicle and cultured for 10 days. The number of spheres formed was then counted.[1]

Cell Migration Assay

-

Transwell Assay: HCT116 or DLD-1 cells were seeded in the upper chamber of a Transwell insert with a porous membrane. The lower chamber contained a medium with a chemoattractant. Cells were treated with this compound or vehicle. After incubation, non-migrated cells on the upper surface of the membrane were removed, and the migrated cells on the lower surface were fixed, stained, and counted.

In Vivo Xenograft Model

-

Animal Model: Six-week-old female immunodeficient mice (e.g., NOD-SCID) were used.

-

Tumor Implantation: HCT116 cells were subcutaneously injected into the flanks of the mice.

-

Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound or its analog (e.g., NCB-0846) was administered orally at specified doses (e.g., 100-150 mg/kg, twice daily) for a defined period (e.g., 18 days).[1] The control group received the vehicle.

-

Tumor Measurement: Tumor volume and body weight were measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry).

Conclusion

This compound is a valuable research tool for investigating the role of the Wnt signaling pathway in cancer and other diseases. Its high potency and selectivity for TNIK make it a suitable candidate for both in vitro and in vivo studies aimed at understanding the downstream effects of TNIK inhibition on gene expression and cellular behavior. The experimental protocols provided in this guide offer a starting point for researchers to design and execute their own studies using this promising inhibitor.

References

Investigating the Signaling Pathways Affected by Tnik-IN-3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Traf2- and Nck-interacting kinase (TNIK) has emerged as a significant therapeutic target in oncology due to its pivotal role in various signaling cascades that drive cancer progression. Tnik-IN-3 is a potent and selective small molecule inhibitor of TNIK, demonstrating significant anti-tumor activity in preclinical studies. This technical guide provides a comprehensive overview of the signaling pathways modulated by this compound, with a focus on the Wnt/β-catenin, JNK/MAPK, and Hippo pathways. This document details the experimental protocols to assess the inhibitor's effects and presents key quantitative data in a structured format to facilitate research and development efforts in this area.

Introduction to this compound

This compound is an orally active and selective inhibitor of TNIK with a half-maximal inhibitory concentration (IC50) of 0.026 μM.[1][2] TNIK is a serine/threonine kinase that functions as a critical downstream effector in several signaling pathways implicated in cell proliferation, differentiation, and migration. Dysregulation of TNIK activity has been linked to the pathogenesis of various cancers, particularly colorectal cancer.[1][2][3] this compound exerts its anti-tumor effects by attenuating the signaling cascades driven by TNIK.

Core Signaling Pathways Modulated by this compound

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a highly conserved signaling cascade that plays a crucial role in embryonic development and tissue homeostasis. Aberrant activation of this pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation. TNIK is an essential activator of Wnt target gene transcription.[4][5] It is recruited to the promoters of Wnt target genes where it phosphorylates T-cell factor 4 (TCF4), a key transcription factor in the pathway, leading to the activation of genes such as AXIN2 and c-Myc.

This compound effectively inhibits the Wnt/β-catenin signaling pathway. In vitro studies have shown that treatment of HCT116 colorectal cancer cells with this compound leads to a dose-dependent decrease in the expression of the Wnt co-receptors LRP5 and LRP6, as well as the downstream target genes AXIN2 and c-Myc.[1]

Figure 1: this compound inhibits the Wnt/β-catenin signaling pathway.

JNK/MAPK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway, a subset of the mitogen-activated protein kinase (MAPK) signaling network, is involved in regulating cellular responses to stress, apoptosis, and inflammation. TNIK is known to activate the JNK pathway.[6] this compound has been shown to significantly suppress the phosphorylation of JNK1/2 in HeLa cells, indicating its inhibitory effect on this pathway.[1] This inhibition may contribute to the anti-proliferative and pro-apoptotic effects of the compound.

Figure 2: this compound inhibits the JNK/MAPK signaling pathway.

Hippo Signaling Pathway

The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis by controlling cell proliferation and apoptosis. The core of the pathway is a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif). When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and promote cell proliferation. TNIK has been identified as an activator of the Hippo pathway.[7] While direct experimental evidence for this compound's effect on the Hippo pathway is still emerging, its inhibition of TNIK suggests a potential role in modulating this cascade. Inhibition of TNIK could lead to a decrease in the phosphorylation of LATS1/2, resulting in the activation of YAP/TAZ and their nuclear translocation. Further investigation is required to fully elucidate the impact of this compound on Hippo signaling.

Figure 3: Potential modulation of the Hippo pathway by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (μM) | Reference |

| TNIK | 0.026 | [1][2] |

| Flt4 | 0.030 | [1][2] |

| Flt1 | 0.191 | [1][2] |

| DRAK1 | 0.411 | [1][2] |

| Aurora-A | 0.517 | [1] |

| GCK | 3.657 | [1] |

| MLK3 | 4.552 | [1] |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Effect | Concentration Range | Duration | Reference |

| Cell Viability (MTT) | HCT116 | IC50 = 4.26 μM | 0.1 - 100 μM | 3 days | [1] |

| DLD-1 | IC50 = 8.00 μM | 0.1 - 100 μM | 3 days | [1] | |

| Colony Formation | HCT116, DLD-1 | Dose-dependent inhibition | 2.5 - 40 μM | 10 days | [1] |

| Cell Migration | HCT116, DLD-1 | Inhibition | 5 - 20 μM | 48 hours | [1] |

| Western Blot | HCT116 | Inhibition of LRP5, LRP6, AXIN2, c-Myc | 5 - 40 μM | 48 hours | [1] |

| HeLa | Inhibition of p-JNK1/2 | 5 - 20 μM | 48 hours | [1] |

Detailed Experimental Protocols

In Vitro TNIK Kinase Assay

This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 of this compound against TNIK.

Materials:

-

Recombinant human TNIK enzyme

-

Myelin basic protein (MBP) as a substrate

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM MnCl2, 50 μM DTT)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

In a white-walled microplate, add the following to each well:

-

1 µL of this compound dilution or vehicle (DMSO)

-

2 µL of TNIK enzyme solution

-

2 µL of substrate/ATP mix (containing MBP and ATP)

-

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software.[8]

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the effect of this compound on the viability of cancer cell lines.

Materials:

-

HCT116 or DLD-1 cells

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 μM) for 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This protocol can be used to analyze the effect of this compound on the protein levels of key signaling molecules.

Materials:

-

HCT116 or HeLa cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-LRP5, anti-LRP6, anti-AXIN2, anti-c-Myc, anti-p-JNK, anti-JNK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with this compound at the desired concentrations and for the specified duration (e.g., 5-40 μM for 48 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Experimental and Logical Workflows

The following diagrams illustrate typical experimental workflows for investigating the effects of this compound.

Figure 4: General experimental workflow for evaluating this compound.

Figure 5: Logical workflow for the investigation of this compound.

Conclusion

This compound is a potent inhibitor of TNIK that demonstrates significant anti-cancer properties by modulating key signaling pathways, including the Wnt/β-catenin and JNK/MAPK cascades. Its potential impact on the Hippo pathway warrants further investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further explore the therapeutic potential of this compound and to design robust experimental strategies for the evaluation of TNIK inhibitors. Future studies should focus on elucidating the detailed molecular mechanisms of this compound's action, particularly its effects on the Hippo pathway, and on translating these preclinical findings into clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Wnt/beta-catenin | TargetMol [targetmol.com]

- 3. Fragment growth-based discovery of novel TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The kinase TNIK is an essential activator of Wnt target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. article.imrpress.com [article.imrpress.com]

- 7. platform.opentargets.org [platform.opentargets.org]

- 8. promega.jp [promega.jp]

Tnik-IN-3: A Technical Guide on a Novel Kinase Inhibitor for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Tnik-IN-3, a potent and selective inhibitor of the Traf2- and Nck-interacting kinase (TNIK). It details the mechanism of action, summarizes key preclinical data, provides generalized experimental protocols, and explores the therapeutic potential of targeting TNIK in oncology.

Introduction: TNIK as a Therapeutic Target in Cancer

Traf2- and Nck-interacting kinase (TNIK) is a serine-threonine kinase that has emerged as a compelling target for cancer therapy.[1][2] TNIK is a critical regulator in fundamental cellular signaling pathways, including the Wnt/β-catenin and JNK pathways.[1][2] Aberrant activation of the Wnt signaling pathway is a major driver in the majority of colorectal cancers (CRCs) and is implicated in numerous other malignancies.[3][4][5][6]

TNIK functions at the most downstream point of the Wnt pathway, where it is recruited to the promoters of Wnt target genes and phosphorylates the transcription factor TCF4, a necessary step for activating the β-catenin/TCF4 transcriptional complex.[5][7][8] This unique position makes TNIK an attractive drug target, as its inhibition is expected to block Wnt signaling even in cancer cells harboring upstream mutations, such as those in the APC gene, which are common in CRC.[4][5][6] High TNIK expression has been associated with poor prognosis and distant recurrence in CRC patients.[9]

This compound: A Potent and Orally Active TNIK Inhibitor

This compound is a small-molecule inhibitor identified as a potent, selective, and orally active agent against TNIK.[10] Its development represents a significant step towards the pharmacological targeting of the Wnt pathway for cancer treatment.

Kinase Inhibitory Profile

This compound demonstrates high potency for TNIK and also inhibits a small number of other kinases at similar concentrations. Its selectivity is a key attribute for its therapeutic potential.

Table 1: Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (μM) | Citation |

|---|---|---|

| TNIK | 0.026 | [10] |

| Flt4 (VEGFR3) | 0.030 | [10] |

| Flt1 (VEGFR1) | 0.191 | [10] |

| DRAK1 | 0.411 | [10] |

| Aurora-A | 0.517 | [10] |

| GCK | 3.657 | [10] |

| MLK3 | 4.552 |[10] |

Mechanism of Action

This compound exerts its anti-tumor effects primarily through the disruption of oncogenic signaling pathways.

Inhibition of the Wnt/β-Catenin Pathway

By directly inhibiting the kinase activity of TNIK, this compound prevents the phosphorylation of TCF4. This action disrupts the formation of a functional transcriptional complex with β-catenin, leading to the downregulation of key Wnt target genes that drive cancer cell proliferation and survival.[3][8] In vitro studies have confirmed that treatment with this compound dose-dependently inhibits the expression of Wnt target genes AXIN2 and c-Myc, as well as the Wnt co-receptors LRP5 and LRP6 in HCT116 colorectal cancer cells.[10]

References

- 1. Discovery of TRAF-2 and NCK-interacting kinase (TNIK) inhibitors by ligand-based virtual screening methods - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]

- 4. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Emergence of TNIK inhibitors in cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TNIK - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. TNIK - Wikipedia [en.wikipedia.org]

- 9. Prognostic significance of Traf2- and Nck- interacting kinase (TNIK) in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

Tnik-IN-3: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Tnik-IN-3. The document details the chemical structure, physicochemical and biological properties, and the underlying experimental methodologies for the evaluation of this potent and selective TNIK inhibitor.

Chemical Structure and Properties

This compound, also identified as compound 21k in its discovery publication, is a novel and selective inhibitor of TRAF2- and NCK-interacting kinase (TNIK).[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-(4-Fluorobenzyl)-8-(1H-pyrrolo[2,3-b]pyridin-5-yl)-3,4-dihydrobenzo[f][1][3]oxazepin-5(2H)-one | [4] |

| Molecular Formula | C23H18FN3O2 | [4][5] |

| Molecular Weight | 387.41 g/mol | [4][5] |

| CAS Number | 2754265-25-1 | [4][5] |

| SMILES | Fc1ccc(CN2CCOc3cc(ccc3C2=O)-c2cnc3[nH]ccc3c2)cc1 | [1][6] |

| Appearance | Yellow Solid | [1] |

| Solubility | Soluble in DMSO (50 mg/mL, 129.06 mM) | [1] |

| Storage (Powder) | -20°C for 3 years | [1] |

| Storage (In Solvent) | -80°C for 1 year | [1] |

Biological Activity

This compound is a highly potent and orally active inhibitor of TNIK, a serine-threonine kinase that is a critical component of the Wnt/β-catenin signaling pathway.[1][2] Dysregulation of this pathway is implicated in the pathogenesis of colorectal cancer (CRC).[4]

Kinase Inhibitory Activity

This compound demonstrates high selectivity for TNIK, with off-target effects observed against a limited number of other kinases. The half-maximal inhibitory concentrations (IC50) are presented below.

| Target Kinase | IC50 (µM) | Reference |

| TNIK | 0.026 | [1][2] |

| Flt4 | 0.030 | [1][2] |

| Flt1 | 0.191 | [1][2] |

| DRAK1 | 0.411 | [1][2] |

| Aurora-A | 0.517 | [1][2] |

| GCK | 3.657 | [1][2] |

| MLK3 | 4.552 | [1][2] |

In Vitro Anti-Cancer Activity

This compound has been shown to effectively suppress the proliferation and migration of colorectal cancer cell lines.

| Cell Line | Assay Type | IC50 (µM) or Concentration Range | Duration | Reference |

| HCT116 | Cell Viability | 4.26 | 3 days | [1][2] |

| DLD-1 | Cell Viability | 8.00 | 3 days | [1][2] |

| HCT116 | Colony Formation | 2.5 - 40 µM (dose-dependent) | 10 days | [1][2] |

| DLD-1 | Colony Formation | 2.5 - 40 µM (dose-dependent) | 10 days | [2] |

| HCT116 | Cell Migration | 5 - 20 µM (dose-dependent) | 48 hours | [1][2] |

In Vivo Anti-Tumor Activity

In a xenograft mouse model utilizing HCT116 cells, orally administered this compound demonstrated a dose-dependent reduction in tumor growth.

| Animal Model | Dosage | Duration | Outcome | Reference |

| Six-week-old female NOD-SCID mice with HCT116 xenografts | 100-150 mg/kg, p.o., twice daily | 18 days | Significant tumor suppression at 150 mg/kg with no observable side effects. | [1][7] |

Signaling Pathway Inhibition

This compound exerts its anti-cancer effects by inhibiting the Wnt/β-catenin signaling pathway. This is evidenced by the dose-dependent decrease in the expression of key pathway components and target genes in HCT116 cells following treatment with this compound for 48 hours.[1][2]

Caption: this compound inhibits the Wnt/β-catenin signaling pathway by targeting TNIK.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

TNIK Kinase Inhibition Assay

This assay quantifies the inhibitory activity of this compound against the TNIK enzyme.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Item - Discovery of 3,4-Dihydrobenzo[f][1,4]oxazepin-5(2H)âone Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - American Chemical Society - Figshare [acs.figshare.com]

- 4. Discovery of 3,4-Dihydrobenzo[ f][1,4]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [논문]Discovery of 3,4-Dihydrobenzo[f][1,4]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects [scienceon.kisti.re.kr]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

Tnik-IN-3: An In-depth Technical Guide on Off-Target Effects and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the off-target effects and selectivity profile of Tnik-IN-3, a potent and orally active inhibitor of Traf2- and Nck-interacting protein kinase (TNIK). TNIK is a critical component of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer.[1] Understanding the selectivity of this compound is paramount for its development as a therapeutic agent, as off-target activities can lead to unforeseen side effects and impact overall efficacy.

This document summarizes the known kinase inhibition profile of this compound, details the experimental methodologies used to determine its activity and selectivity, and visualizes the key signaling pathways involved.

Data Presentation: Kinase Selectivity Profile of this compound

The selectivity of this compound has been primarily characterized through biochemical assays measuring the half-maximal inhibitory concentration (IC50) against a panel of kinases. The compound exhibits high potency against its primary target, TNIK, with an IC50 value in the low nanomolar range. However, it also demonstrates activity against several other kinases, indicating a degree of polypharmacology.

| Target Kinase | IC50 (µM) | Primary Function | Potential Off-Target Implication |

| TNIK | 0.026 | Wnt/β-catenin signaling, cytoskeletal regulation | Primary therapeutic target |

| Flt4 (VEGFR-3) | 0.030 | Lymphangiogenesis, angiogenesis | Modulation of lymphatic and blood vessel formation |

| Flt1 (VEGFR-1) | 0.191 | Angiogenesis, inflammation | Effects on vascular development and immune responses |

| DRAK1 | 0.411 | Apoptosis, TGF-β signaling | Induction of apoptosis, modulation of cellular growth |

| Aurora-A | 0.517 | Mitosis, cell cycle control | Disruption of cell division, potential for mitotic arrest |

| GCK | 3.657 | Glucose metabolism | Alterations in glucose homeostasis |

| MLK3 | 4.552 | JNK and p38 MAPK signaling | Modulation of stress and inflammatory responses |

Table 1: In vitro kinase inhibitory activity of this compound against a panel of kinases. Data compiled from publicly available sources.[2]

Signaling Pathways of this compound and Its Off-Targets

To visualize the potential biological consequences of this compound's activity, the following diagrams illustrate the core signaling pathway of TNIK and the pathways of its most potent off-targets.

Caption: TNIK in the Canonical Wnt Signaling Pathway.

References

Methodological & Application

Tnik-IN-3: In Vitro Protocols for Cancer Cell Line-Based Assays

Application Note & Protocols

Introduction

Traf2- and Nck-interacting kinase (TNIK) has emerged as a significant therapeutic target in oncology, particularly in colorectal cancer, due to its critical role in the Wnt/β-catenin signaling pathway.[1][2] TNIK is a serine/threonine kinase that functions as a regulatory component of the transcriptional complex formed by β-catenin and T-cell factor 4 (TCF4).[1][2] Its inhibition is a promising strategy to counteract aberrant Wnt signaling, a common driver in many cancers.[3] Tnik-IN-3 is a potent and selective inhibitor of TNIK, demonstrating anti-proliferative and anti-migration effects in various cancer cell lines.[4] This document provides detailed protocols for in vitro assays to evaluate the efficacy of this compound in cancer cell lines.

Mechanism of Action

This compound exerts its anti-cancer effects primarily by inhibiting the kinase activity of TNIK.[5] This inhibition disrupts the Wnt signaling cascade at a downstream point, preventing the phosphorylation of TCF4 and subsequent activation of Wnt target genes that are crucial for cancer cell proliferation and survival.[3][5] this compound has been shown to downregulate the expression of key Wnt target genes such as AXIN2 and c-Myc, as well as the Wnt co-receptors LRP5 and LRP6.[4] Additionally, it can suppress the phosphorylation of JNK1/2.[4]

Caption: TNIK Signaling Pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound.

Table 1: Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (µM) |

| TNIK | 0.026 |

| Flt4 | 0.030 |

| Flt1 | 0.191 |

| DRAK1 | 0.411 |

| Aurora-A | 0.517 |

| GCK | 3.657 |

| MLK3 | 4.552 |

| Data sourced from MedChemExpress.[4] |

Table 2: Anti-proliferative Activity of this compound in Colorectal Cancer Cell Lines

| Cell Line | Assay Type | Incubation Time | IC50 (µM) |

| HCT116 | MTT Assay | 3 days | 4.26 |

| DLD-1 | MTT Assay | 3 days | 8.00 |

| Data sourced from MedChemExpress.[4] |

Experimental Protocols

Caption: General experimental workflow for evaluating this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound in cancer cell lines such as HCT116 and DLD-1.

Materials:

-

HCT116 or DLD-1 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO (for stock solution)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[6]

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.

-

Replace the medium in the wells with the medium containing different concentrations of this compound (e.g., 0.1 to 100 µM).[4] Include a vehicle control (medium with DMSO).

-

Incubate the plate for 72 hours.[4]

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

-

Remove the medium and add 150 µL of solubilization solution to each well.[7]

-

Shake the plate for 20 minutes at room temperature to dissolve the formazan crystals.[7]

-

Measure the absorbance at 570 nm using a microplate reader.[7]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

-

HCT116 or DLD-1 cells

-

Complete growth medium

-

This compound

-

6-well plates

-

Crystal violet staining solution (0.5% w/v in 6% v/v glutaraldehyde)[8][9]

-

PBS

Procedure:

-

Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.

-

Allow the cells to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 2.5-40 µM) for 10 days.[4] Replace the medium with fresh this compound containing medium every 2-3 days.

-

After the incubation period, wash the wells with PBS.

-

Fix the colonies with the crystal violet staining solution for 20-30 minutes.[8][9]

-

Gently wash the wells with water and allow them to air dry.

-

Count the number of colonies (a colony is defined as a cluster of at least 50 cells).[8]

Cell Migration Assay (Scratch Assay)

This assay evaluates the effect of this compound on cancer cell migration.

Materials:

-

HCT116 or DLD-1 cells

-

Complete growth medium

-

This compound

-

6-well or 12-well plates

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Seed cells in plates and grow them to form a confluent monolayer (75-90% confluency).[10][11]

-

Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.[12]

-

Gently wash the wells with PBS to remove detached cells.[12]

-

Replace the PBS with a fresh medium containing different concentrations of this compound (e.g., 5-20 µM).[4]

-

Capture images of the scratch at 0 hours and after 48 hours of incubation.[4]

-

Measure the width of the scratch at different points and calculate the percentage of wound closure.

Western Blot Analysis

This protocol is for detecting changes in protein expression and phosphorylation in response to this compound treatment.

Materials:

-

HCT116 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-LRP5, anti-LRP6, anti-AXIN2, anti-c-Myc, anti-phospho-JNK1/2, anti-TNIK, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting equipment

-

ECL detection reagent

Procedure:

-

Seed HCT116 cells and treat them with this compound (e.g., 5-40 µM) for 48 hours.[4]

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

-

Quantify the band intensities relative to the loading control.

In Vitro Kinase Assay (ADP-Glo™ Assay)

This assay measures the kinase activity of TNIK and the inhibitory effect of this compound.

Materials:

-

Recombinant TNIK enzyme

-

Kinase substrate (e.g., Myelin Basic Protein - MBP)

-

ATP

-

This compound

-

Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM MnCl2, 50 µM DTT)[5]

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White 96-well plates

Procedure:

-

Prepare serial dilutions of this compound in the kinase buffer.

-

In a 96-well plate, add the this compound dilutions, recombinant TNIK enzyme, and the substrate/ATP mix.[5]

-

Incubate the reaction at room temperature for 60 minutes.[5]

-

Add the ADP-Glo™ Reagent and incubate for 40 minutes.[5]

-

Add the Kinase Detection Reagent and incubate for 30 minutes.[5]

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition and determine the IC50 value.

References

- 1. france.promega.com [france.promega.com]

- 2. mdpi.com [mdpi.com]

- 3. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TNIK Kinase Enzyme System Application Note [promega.kr]

- 5. promega.jp [promega.jp]

- 6. In Vitro Cytotoxic Activity of Origanum vulgare L. on HCT-116 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]

- 11. axionbiosystems.com [axionbiosystems.com]

- 12. med.virginia.edu [med.virginia.edu]

Application Notes and Protocols: Tnik-IN-3 for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the in vivo use of Tnik-IN-3, a potent and orally active inhibitor of Traf2- and Nck-interacting protein kinase (TNIK). The provided data and methodologies are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound.

Overview of this compound

This compound is a selective inhibitor of TNIK, a kinase that plays a crucial role in the Wnt/β-catenin signaling pathway.[1][2] Dysregulation of this pathway is implicated in the development and progression of various cancers, particularly colorectal cancer.[1] this compound has demonstrated anti-proliferative and anti-tumor effects in both in vitro and in vivo models.[3][4] It also exhibits inhibitory activity against other kinases such as Flt4, Flt1, and DRAK1.[3][4]

In Vivo Dosage and Administration

The following table summarizes the recommended dosage and administration schedule for this compound in preclinical mouse models based on published efficacy studies.

| Parameter | Details | Reference |

| Animal Model | Six-week-old female NOD-SCID mice | [3] |

| Tumor Model | HCT116 human colorectal carcinoma xenograft | [3] |

| Dosage | 100-150 mg/kg | [3][4] |

| Administration Route | Oral (p.o.) | [3][4] |

| Frequency | Twice daily (b.i.d.) | [3][4] |

| Duration | 18 days | [3][4] |

| Observed Efficacy | Dose-dependent tumor growth inhibition. Significant suppression at 150 mg/kg. | [3][4] |

| Reported Toxicity | No significant weight loss or other noticeable side effects at 150 mg/kg. | [3][4] |

Signaling Pathway of TNIK in Wnt Signaling

TNIK is a key downstream component of the Wnt/β-catenin signaling pathway. It is involved in the transcriptional activation of Wnt target genes by phosphorylating T-cell factor 4 (TCF4). Inhibition of TNIK by this compound is expected to block this signaling cascade, leading to a reduction in the expression of genes that promote cancer cell proliferation and survival, such as AXIN2 and c-Myc.[1][3][4]

Experimental Protocol: In Vivo Efficacy Study

This protocol outlines a typical xenograft study to evaluate the anti-tumor efficacy of this compound.

Materials

-

This compound

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)

-

HCT116 human colorectal carcinoma cells

-

Six-week-old female NOD-SCID mice

-

Matrigel (or similar basement membrane matrix)

-

Sterile PBS

-

Standard animal housing and husbandry equipment

-

Calipers for tumor measurement

Experimental Workflow

Detailed Procedure

-

Cell Preparation: Culture HCT116 cells under standard conditions. On the day of implantation, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 107 cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.

-

Tumor Growth and Randomization: Allow tumors to grow. Monitor tumor size using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Compound Preparation and Administration:

-

Prepare a stock solution of this compound in a suitable solvent like DMSO.

-

On each treatment day, prepare the final dosing solution by diluting the stock in the oral gavage vehicle (e.g., 0.5% methylcellulose). The final concentration of DMSO should be kept low (e.g., <5%).

-

Administer this compound orally (p.o.) to the treatment group at the desired dose (e.g., 100 or 150 mg/kg) twice daily.

-

Administer an equivalent volume of the vehicle solution to the control group following the same schedule.

-

-

Monitoring:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the general health and behavior of the animals daily.

-

-

Study Termination and Analysis:

-

Continue the treatment for the planned duration (e.g., 18 days).[3][4]

-

At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).

-

Compare the tumor growth curves and final tumor weights between the vehicle and this compound treated groups to determine efficacy.

-

Formulation and Solubility

-

Solubility: this compound is soluble in DMSO at 50 mg/mL (129.06 mM).[3]

-

Storage: Store the powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[3]

-

In Vivo Formulation: For oral administration, a common formulation strategy involves creating a suspension in a vehicle such as 0.5% methylcellulose or a solution containing co-solvents like PEG300 and Tween 80. It is crucial to develop and validate a specific formulation based on the required dose and administration volume for the study.

These notes and protocols are intended to serve as a starting point. Researchers should optimize these methodologies based on their specific experimental goals and institutional guidelines for animal care and use.

References

- 1. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fragment growth-based discovery of novel TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Wnt/beta-catenin | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

Preparing Tnik-IN-3 Stock and Working Solutions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock solutions and working concentrations of Tnik-IN-3, a potent and selective inhibitor of Traf2- and Nck-interacting kinase (TNIK). Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.

Introduction

This compound is a small molecule inhibitor targeting TNIK, a serine/threonine kinase integral to the Wnt signaling pathway.[1][2] Dysregulation of the Wnt pathway is implicated in various cancers, making TNIK a promising target for therapeutic development.[3][4][5] this compound has demonstrated inhibitory activity against TNIK with an IC50 of 0.026 μM and has also been shown to inhibit other kinases such as Flt4, Flt1, and DRAK1 at slightly higher concentrations.[6][] Accurate preparation of this compound solutions is the first critical step for in vitro and in vivo studies investigating its therapeutic potential.

This compound Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Weight | 387.41 g/mol | [6][8] |

| Formula | C₂₃H₁₈FN₃O₂ | [8] |

| Purity | >98% (typical) | [6][9] |

| Appearance | Solid | [8] |

Stock Solution Preparation

Objective: To prepare a high-concentration stock solution of this compound in a suitable solvent for long-term storage and subsequent dilution to working concentrations.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile, nuclease-free microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath (recommended)

Protocol:

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.

-

Weighing this compound: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.8741 mg of this compound.

-

Dissolution in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO to the 3.8741 mg of this compound.

-

Solubilization: this compound is highly soluble in DMSO, with a reported solubility of up to 83.33 mg/mL.[8][10] To ensure complete dissolution, vortex the solution vigorously. Sonication in an ultrasonic bath for a few minutes is recommended to aid dissolution.[6] Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[11][12]

Storage and Stability:

| Condition | Duration | Reference |

| Powder at -20°C | Up to 3 years | [6] |

| In DMSO at -20°C | Up to 1 month | [11][13] |

| In DMSO at -80°C | Up to 6 months | [11][13] |

Working Solution Preparation

Objective: To dilute the concentrated this compound stock solution to the desired final concentration for use in various experimental assays.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Appropriate cell culture medium or assay buffer

-

Sterile dilution tubes

Protocol:

-

Pre-warming: Before use, gently thaw the frozen this compound stock solution aliquot and pre-warm it to 37°C.[6] It is also recommended to pre-warm the cell culture medium or buffer to 37°C to prevent precipitation of the compound upon dilution.[6]

-

Serial Dilution (Recommended): To achieve low micromolar or nanomolar working concentrations, it is advisable to perform serial dilutions. For instance, to prepare a 10 µM working solution from a 10 mM stock, first prepare an intermediate dilution (e.g., 1 mM or 100 µM) in DMSO.

-

Final Dilution: Add the calculated volume of the this compound stock or intermediate dilution to the final volume of the pre-warmed cell culture medium or assay buffer. Mix thoroughly by gentle inversion or pipetting. For example, to make 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of medium.

-

Immediate Use: It is recommended to use the freshly prepared working solution immediately for experiments.

Recommended Working Concentrations:

The optimal working concentration of this compound will vary depending on the cell type and the specific assay. The following table provides a range of concentrations reported in the literature for various applications.

| Application | Cell Line(s) | Concentration Range | Reference |

| Cell Viability Assays | HCT116, DLD-1 | 0.1 - 100 µM | [11][14] |

| Colony Formation Assays | HCT116, DLD-1 | 2.5 - 40 µM | [11][14] |

| Cell Migration Assays | HCT116, DLD-1 | 5 - 20 µM | [11][14] |

| Western Blot (Wnt pathway) | HCT116 | 5 - 40 µM | [11] |

| Western Blot (JNK pathway) | HeLa | 5 - 20 µM | [11][14] |

Experimental Workflow

Caption: Workflow for this compound stock and working solution preparation.

TNIK Signaling Pathway

Traf2- and Nck-interacting kinase (TNIK) is a member of the germinal center kinase (GCK) family.[15] It plays a crucial role as an activator of the canonical Wnt signaling pathway.[3][15] In this pathway, TNIK interacts with and phosphorylates T-cell factor 4 (TCF4), a key transcription factor.[3] This phosphorylation event is essential for the transcription of Wnt target genes, which are involved in cell proliferation and survival.[1][3] TNIK also participates in the c-Jun N-terminal kinase (JNK) signaling pathway and is involved in regulating the actin cytoskeleton.[15]

Caption: Simplified TNIK signaling pathway in Wnt activation.

References

- 1. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]

- 2. TNIK - Wikipedia [en.wikipedia.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Traf2- and Nck-interacting kinase (TNIK) is involved in the anti-cancer mechanism of dovitinib in human multiple myeloma IM-9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. openworks.mdanderson.org [openworks.mdanderson.org]

- 6. This compound | Wnt/beta-catenin | TargetMol [targetmol.com]

- 8. abmole.com [abmole.com]

- 9. This compound Supplier | CAS 2754265-25-1 | AOBIOUS [aobious.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound Datasheet DC Chemicals [dcchemicals.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

Application Notes and Protocols for Cell Viability Assays with Tnik-IN-3 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the effect of Tnik-IN-3, a potent and selective inhibitor of Traf2- and Nck-interacting kinase (TNIK), on the viability of cancer cell lines. The provided methodologies for MTT and CellTiter-Glo assays, along with data presentation and pathway diagrams, offer a comprehensive guide for researchers investigating the anti-proliferative effects of this compound.

Introduction to this compound and its Target

Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase that plays a crucial role in various cellular processes, most notably in the Wnt and c-Jun N-terminal kinase (JNK) signaling pathways.[1] Dysregulation of these pathways is frequently implicated in the development and progression of several cancers, particularly colorectal cancer.[1] TNIK has emerged as a promising therapeutic target, and inhibitors like this compound are being investigated for their anti-cancer properties. This compound is a potent and selective, orally active inhibitor of TNIK with an IC50 of 0.026 μM.[2]

Data Presentation: this compound Effects on Cell Viability

The anti-proliferative activity of this compound has been demonstrated in various cancer cell lines. The following tables summarize the quantitative data on cell viability following this compound treatment, as determined by the MTT assay.

Table 1: Anti-proliferative Activity of this compound in Colorectal Cancer Cell Lines

| Cell Line | Treatment Duration | This compound Concentration (µM) | % Cell Viability (Relative to Control) | IC50 (µM) |

| HCT116 | 3 days | 0.1 | ~90% | 4.26[2] |

| 1 | ~75% | |||

| 5 | ~50% | |||

| 10 | ~30% | |||

| 50 | ~10% | |||

| 100 | <5% | |||

| DLD-1 | 3 days | 0.1 | ~95% | 8.00[2] |

| 1 | ~85% | |||

| 10 | ~50% | |||

| 50 | ~20% | |||

| 100 | <10% |

Note: The percentage of cell viability is estimated based on the provided IC50 values and the typical sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action of this compound and the experimental procedures, the following diagrams are provided in DOT language.

Signaling Pathways

Experimental Workflow

Experimental Protocols

The following are detailed protocols for performing MTT and CellTiter-Glo assays to assess the effect of this compound on cell viability.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

HCT116 or DLD-1 cells

-

Complete growth medium (e.g., McCoy's 5A for HCT116, RPMI-1640 for DLD-1) with 10% FBS and 1% penicillin/streptomycin

-

This compound (stock solution in DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. The final DMSO concentration in the wells should be less than 0.5%. Include a vehicle control (medium with the same concentration of DMSO).

-

Carefully remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 0.1, 1, 10, 50, 100 µM) or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Mix gently by pipetting or by placing the plate on an orbital shaker for 10 minutes.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

-

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells.

Materials:

-

HCT116 or DLD-1 cells

-

Complete growth medium

-

This compound (stock solution in DMSO)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Multichannel pipette

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed 5,000 cells per well in 80 µL of complete growth medium in an opaque-walled 96-well plate.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium.

-

Add 20 µL of the 5X concentrated this compound dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Assay Reagent Preparation and Addition:

-

Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature.

-

Reconstitute the CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.

-

Allow the plate and its contents to equilibrate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

-

Lysis and Signal Stabilization:

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Subtract the average luminescence of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Luminescence of treated cells / Luminescence of control cells) x 100

-

Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

-

These detailed protocols and application notes should provide a solid foundation for researchers to investigate the effects of this compound on cancer cell viability. Adherence to these methodologies will ensure reproducible and reliable results.

References

Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and Small Molecule Inhibition of TNIK

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traf2- and NCK-interacting kinase (TNIK) has emerged as a critical regulator in various cellular processes, most notably as a key component of the Wnt signaling pathway.[1][2] Its involvement in the proliferation and survival of cancer cells has positioned it as a promising therapeutic target.[3][4] This document provides a detailed comparative analysis of two primary methods for interrogating TNIK function: lentiviral-mediated short hairpin RNA (shRNA) knockdown and pharmacological inhibition using the small molecule Tnik-IN-3.

These application notes will delineate the mechanisms of action, provide detailed experimental protocols, present comparative quantitative data, and discuss the advantages and potential limitations of each approach. This information is intended to guide researchers in selecting the most appropriate method for their experimental objectives.

Mechanisms of Action

Lentiviral shRNA Knockdown of TNIK: This genetic approach utilizes a lentiviral vector to deliver a short hairpin RNA sequence specifically targeting the TNIK mRNA.[5] Once transduced into the host cell, the shRNA is processed by the cell's RNA interference (RNAi) machinery, leading to the degradation of the target TNIK mRNA.[6] This results in a stable and long-term suppression of TNIK protein expression.[5]

This compound Inhibition: this compound is a potent and selective small molecule inhibitor of TNIK's kinase activity.[7] It competitively binds to the ATP-binding pocket of the TNIK kinase domain, thereby preventing the phosphorylation of its downstream substrates, such as TCF4.[7][8] This inhibition of kinase function disrupts the downstream signaling cascade without affecting the overall expression level of the TNIK protein.

Quantitative Data Presentation

The following tables summarize quantitative data gathered from various studies on the effects of TNIK knockdown and inhibition. It is important to note that this data is compiled from different studies and experimental conditions may vary.

Table 1: Effects of Lentiviral shRNA Knockdown of TNIK on Cancer Cell Lines

| Cell Line | Assay | Observed Effect | Efficacy | Reference |

| DLD1 (Colorectal Cancer) | TCF/LEF Reporter Assay | Suppression of transcriptional activity | Significant reduction | [9] |

| HCT-116 (Colorectal Cancer) | TCF/LEF Reporter Assay | Suppression of transcriptional activity | Significant reduction | [9] |

| DLD1 (Colorectal Cancer) | Cell Proliferation Assay | Inhibition of cell proliferation | Marked suppression | [9] |

| HCT-116 (Colorectal Cancer) | Cell Proliferation Assay | Inhibition of cell proliferation | Marked suppression | [9] |

| DLD1 (Colorectal Cancer) | Colony Formation Assay | Inhibition of colony formation | Significant reduction | [9] |

| HCT-116 (Colorectal Cancer) | Colony Formation Assay | Inhibition of colony formation | Significant reduction | [9] |

| SW480 (Colon Cancer) | Apoptosis Assay | Induction of intrinsic apoptosis | Activation of caspase-9 and PARP-1 | [2] |

| Lung Adenocarcinoma Cells | Cell Growth and Movement | Inhibition of cell growth and movement | p < 0.01 | [10] |

Table 2: Effects of this compound Inhibition on Cancer Cell Lines

| Cell Line | Assay | IC50 Value | Reference |

| HCT116 (Colorectal Cancer) | Cell Viability (MTT Assay, 3 days) | 4.26 μM | [7] |

| DLD-1 (Colorectal Cancer) | Cell Viability (MTT Assay, 3 days) | 8.00 μM | [7] |

| HCT116 (Colorectal Cancer) | Colony Formation (10 days) | Dose-dependent inhibition (2.5-40 μM) | [7] |